1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the design, synthesis, and biological activity of a series of novel pyrido pyrimidine-2,4 (1H,3H)-dione derivatives .
Molecular Structure Analysis
The molecular structure of “1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex structure that includes a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .
Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives have been studied in various contexts . For example, one study reported that the reaction of 5-amino-1,3-dimethylpyrrolo [3,2-d]pyrimidine-2,4- (1H,3H)-diones with β-diketones produces enaminoketones .
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds were synthesized as novel CDK2 inhibitors . Key findings include:
Neurotoxicity Research
A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was investigated for its neurotoxic potential. Researchers explored its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins. Behavioral parameters and swimming potential were also assessed .
Pyrazolo[4,3-b]pyridine Derivatives
Researchers synthesized 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These compounds were obtained by reacting 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide. The resulting nitriles and amides showed interesting properties .
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is often related to their ability to interact with certain biological targets . For instance, one study reported that a compound exhibited the best enzymatic inhibitory activity on PI3Kβ & PI3Kγ, and good activity on most NCI cell lines especially those with over expressed PI3K .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21-16-15(17(23)22(2)18(21)24)14(10-12-20-16)19-11-6-9-13-7-4-3-5-8-13/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVWWQWJNJAIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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